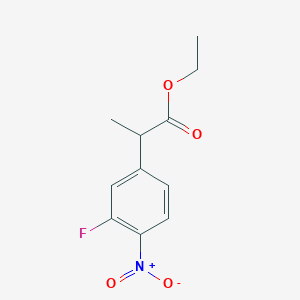

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

CAS No.: 78543-07-4

Cat. No.: VC2360043

Molecular Formula: C11H12FNO4

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78543-07-4 |

|---|---|

| Molecular Formula | C11H12FNO4 |

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | ethyl 2-(3-fluoro-4-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 |

| Standard InChI Key | BMOAQMNPJSPXIU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

| Canonical SMILES | CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

Introduction

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a chemical compound with the CAS number 78543-07-4. It is an aromatic monocarboxylic acid derivative, specifically an ethyl ester of a propanoic acid substituted with a 3-fluoro-4-nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features.

Synthesis

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate can be synthesized using potassium tert-butoxide in N,N-dimethylformamide (DMF) at low temperatures. The reaction involves the coupling of o-fluoronitrobenzene with ethyl-2-chloropropionate under an inert atmosphere. This method yields the product with a high yield of approximately 96% .

Applications and Research Findings

While specific applications of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antitubercular properties. For instance, derivatives of 3-fluoro-4-nitrophenol have shown promise as antitubercular agents .

Trade and Regulatory Information

-

HS Code: 2916399090, classified under other aromatic monocarboxylic acids and their derivatives.

-

VAT: 17.0%

-

Tax Rebate Rate: 9.0%

-

MFN Tariff: 6.5%

This classification indicates that the compound is subject to specific trade regulations and tariffs, which can affect its import and export.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume